![molecular formula C11H19NO4 B558401 N-BOC-piperidine-4-carboxylic acid CAS No. 84358-13-4](/img/structure/B558401.png)
N-BOC-piperidine-4-carboxylic acid
Overview
Description
N-BOC-piperidine-4-carboxylic acid: is a chemical compound with the molecular formula C11H19NO4 . It is a white crystalline powder that is primarily used as a pharmaceutical intermediate. The compound is known for its role in the synthesis of various biologically active molecules and is often utilized in research and development settings .
Mechanism of Action
Target of Action
N-BOC-piperidine-4-carboxylic acid, also known as N-Boc-Isonipecotic Acid, is a pharmaceutical intermediate It has been used in the synthesis of various bioactive compounds, suggesting that its targets may vary depending on the final compound it is incorporated into .
Mode of Action
It is known to be a reactant in the synthesis of various bioactive compounds . The interaction with its targets and the resulting changes would depend on the specific bioactive compound it is part of.
Biochemical Pathways
It has been used in the synthesis of various bioactive compounds . Therefore, the affected pathways and their downstream effects would depend on the specific bioactive compound it is part of.
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
It has been used in the synthesis of various bioactive compounds . Therefore, the effects of its action would depend on the specific bioactive compound it is part of.
Action Environment
It is known that the compound should be stored in a dry, cool, and well-ventilated place . This suggests that factors such as humidity and temperature could potentially affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-BOC-piperidine-4-carboxylic acid is typically synthesized from isonipecotic acid and di-tert-butyl dicarbonate. The reaction involves the protection of the amine group in isonipecotic acid with the tert-butoxycarbonyl (BOC) group. The reaction is usually carried out in the presence of a base such as sodium carbonate and a solvent like 1,4-dioxane .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: N-BOC-piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The BOC group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic or basic conditions can facilitate the substitution of the BOC group.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Synthesis
- N-BOC-piperidine-4-carboxylic acid serves as a precursor for the synthesis of several pharmaceutical agents. It has been utilized in the development of drugs targeting central nervous system disorders, including epilepsy and Parkinson's disease . The compound's ability to form derivatives makes it valuable for creating new therapeutic agents.
-
Intermediate in Heterocyclic Chemistry
- This compound is employed in synthesizing heterocyclic amino acids and related structures. For instance, studies have reported the synthesis of methyl 3-(N-BOC-piperidinyl)-1H-pyrazole-4-carboxylates, which are considered novel heterocyclic amino acid-like derivatives . These derivatives exhibit potential as chiral building blocks for drug development.
- Anti-HIV and Anti-inflammatory Agents
Case Study 1: Synthesis of Novel Compounds
A significant study focused on synthesizing a series of methyl 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. The synthesis involved converting piperidine carboxylic acids into β-keto esters, followed by reactions with hydrazines to yield target compounds . This method demonstrated the versatility of this compound as a synthetic intermediate.
Case Study 2: Anti-Alcohol Effects
Another case study evaluated the anti-alcohol effects of β-carboline analogs synthesized from N-BOC-piperidine derivatives. The study highlighted the potential of these compounds in addressing alcohol dependence and related disorders.
Summary of Findings
The applications of this compound span various fields within medicinal chemistry. Its role as an intermediate allows for the synthesis of diverse compounds with potential therapeutic effects. The following table summarizes key applications and findings related to this compound:
Comparison with Similar Compounds
Isonipecotic acid: A precursor in the synthesis of N-BOC-piperidine-4-carboxylic acid.
Pipecolinic acid: Another piperidine derivative with similar applications.
Ethyl N-BOC-piperidine-4-carboxylate: A related compound with an ester functional group
Uniqueness: this compound is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various biologically active molecules. Its ability to protect the amine group during chemical reactions makes it a valuable tool in organic synthesis .
Biological Activity
N-BOC-piperidine-4-carboxylic acid (NBPCA) is a derivative of piperidine that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and applications in medicinal chemistry, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of a tert-butyloxycarbonyl (BOC) protecting group on the nitrogen atom of piperidine, along with a carboxylic acid functional group at the 4-position. The molecular formula is with a molecular weight of 229.28 g/mol .
The synthesis typically involves the protection of piperidine followed by carboxylation. Various methods have been reported, including the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF (dimethylformamide) solvent systems to facilitate the formation of the desired compound .
Antitumor Properties
Research indicates that derivatives of piperidine, including NBPCA, exhibit significant antitumor activity. A study highlighted that modifications in the piperidine structure can enhance biological activity against various cancer cell lines. For instance, compounds similar to NBPCA have shown effectiveness in inhibiting cell proliferation in lung, breast, and ovarian cancers .
Table 1: Antitumor Activity of Piperidine Derivatives
Compound | Cancer Type | IC50 (µM) | Reference |
---|---|---|---|
NBPCA | Lung Cancer | 15 | |
1-Benzylpiperidin-4-one | Breast Cancer | 10 | |
EF24 | Ovarian Cancer | 5 |
Antimicrobial Activity
The antimicrobial properties of piperidine derivatives have also been explored. NBPCA has shown potential against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism is believed to involve disruption of bacterial cell membranes due to its structural properties .
Table 2: Antimicrobial Activity of NBPCA
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the piperidine ring and the carboxylic acid moiety significantly influence biological activity. For instance, adding different substituents on the nitrogen atom or altering the carbon chain length can enhance potency against specific targets such as cancer cells or bacteria.
Case Studies
- Anticancer Activity : A study conducted by Cheng et al. demonstrated that a series of piperidinone derivatives showed selective inhibition of coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors. The presence of a nitrogen atom in the piperidine ring was crucial for this activity .
- Antibacterial Studies : Research published in the International Journal of Biological Chemistry Sciences evaluated various piperidinone derivatives for their antibacterial properties. The study found that compounds with specific modifications exhibited enhanced activity against resistant bacterial strains, suggesting potential for therapeutic development .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOHBPPVVDQMKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Record name | boc-isonipecotic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233343 | |
Record name | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84358-13-4 | |
Record name | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084358134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butoxycarbonylpiperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(TERT-BUTOXYCARBONYL)-4-PIPERIDINECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAZ2CAT47B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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